Benzoylecgonine isopropyl ester

Dopamine Transporter Tropane Alkaloid SAR Cocaine Analog Pharmacology

High procurement costs for deuterated internal standards restrict throughput in resource-limited toxicology labs. Benzoylecgonine isopropyl ester solves this by providing a cost-effective, non-isotopic internal standard validated for GC-FID cocaine purity analysis. - Enables GC-based quantitation without expensive deuterated reference materials - Documented multi-gram synthetic route eliminates sole-source dependency - Critical for SPE method validation to differentiate analytical artifacts (BEIE) from endogenous metabolites

Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
Cat. No. B1209068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylecgonine isopropyl ester
Synonymsbenzoylecgonine isopropyl ester
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H25NO4/c1-12(2)23-19(22)17-15-10-9-14(20(15)3)11-16(17)24-18(21)13-7-5-4-6-8-13/h4-8,12,14-17H,9-11H2,1-3H3
InChIKeyNGJWCZYRIKMKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoylecgonine Isopropyl Ester: Identity and Differentiation


Benzoylecgonine isopropyl ester (CAS 137819-55-7; synonym isopropylcocaine) is a 2β‑substituted tropane alkaloid analog in which the methyl ester of cocaine is replaced by an isopropyl ester [1]. It was first characterized as a urinary metabolite of cocaine following isopropanol co‑ingestion and as a derivatization product for gas chromatographic confirmation of benzoylecgonine [2]. The compound has since been employed in two distinct scientific domains: as a structurally related, non‑deuterated internal standard for GC‑based quantitation of cocaine and benzoylecgonine [3], and as a pharmacological probe that exhibits enhanced selectivity for the dopamine transporter (DAT) relative to the serotonin and norepinephrine transporters when compared with cocaine or cocaethylene [4]. These dual utilities, combined with specific artifact‑formation liabilities during solid‑phase extraction, define the differentiation landscape for this compound.

1
DAT-selective pharmacological probe for behavioral studies
2
Non-isotopic internal standard for GC-FID cocaine quantitation
3
SPE artifact reference standard for forensic method validation
4
2β-isopropyl ester scaffold for DAT SAR campaigns

Why Isopropylcocaine Cannot Be Replaced by Analogs


The benzoylecgonine alkyl ester family spans a wide range of pharmacological, regulatory, and analytical properties that preclude simple interchange. Cocaine (methyl ester) is a Schedule II controlled substance with balanced DAT/SERT/NET activity that complicates transporter‑selective investigations [1]. Cocaethylene (ethyl ester) is equipotent to cocaine at DAT but is also a scheduled drug of abuse and a metabolite formed only during ethanol co‑exposure, limiting its availability as a defined reference standard [2]. Benzoylecgonine (free acid) is pharmacologically inactive at monoamine transporters and cannot substitute in pharmacological studies [3]. Deuterated internal standards (e.g., benzoylecgonine‑d3) offer superior mass‑spectrometric precision but carry substantially higher procurement costs and require LC‑MS or GC‑MS instrumentation [4]. The isopropyl ester fills a specific niche: it serves as a cost‑effective, non‑isotopic internal standard for GC‑FID methods, exhibits a documented DAT‑over‑SERT selectivity hierarchy that differs from both cocaine and cocaethylene, and carries a defined artifact‑formation risk profile that must be explicitly managed in SPE‑based analytical workflows [5].

Cocaine
Balanced DAT/SERT/NET inhibition may confound transporter-selective interpretation
Cocaethylene
Scheduled drug of abuse; metabolite formed only during ethanol co-exposure limits reference standard availability
Benzoylecgonine
Pharmacologically inactive at monoamine transporters; cannot substitute in DAT/SERT studies

Quantitative Differentiation Evidence vs. Closest Analogs


DAT Binding Affinity and 2′-Substitution Potentiation

In a head‑to‑head in vitro DAT binding assay using [³H]WIN 35,428 displacement, the unsubstituted 2β‑isopropyl ester analog (compound 7) exhibited an IC₅₀ of 208.5 ± 9.5 nM, which is comparable to cocaine (IC₅₀ ≈ 211 nM) [1]. Critically, the isopropyl ester scaffold enabled dramatic affinity gains upon 2′‑substitution: compound 10 (2′‑hydroxy) achieved IC₅₀ 47.43 ± 1.79 nM (ca. 5‑fold more potent than cocaine), and compound 11 (2′‑amino) reached IC₅₀ 11.25 ± 3.37 nM (ca. 20‑fold more potent than cocaine and twice as potent as the radioligand WIN 35,428 itself) [1]. This demonstrates that the isopropyl ester is not merely a bulkier alkyl replacement but a scaffold that uniquely accommodates hydrogen‑bond‑donor substituents at the 2′‑position to enhance DAT affinity — a property not observed with the methyl ester parent.

DAT Binding Affinity
Head-to-head
IC₅₀ 208.5 ± 9.5 nM (unsubstituted); 11.25 ± 3.37 nM (2′-amino)
Cocaine IC₅₀ ≈ 211 nM
Isopropyl ester scaffold supports 2′-substitution-driven DAT affinity enhancement
[³H]WIN 35,428 displacement; rat striatal membranes
Dopamine Transporter Tropane Alkaloid SAR Cocaine Analog Pharmacology

Monoamine Transporter Selectivity: DAT vs. SERT

Comparative biochemical profiling studies have established that isopropylcocaine is more selective for the dopamine transporter over the serotonin transporter than even cocaethylene, which is itself more DAT‑selective than cocaine [1][2]. The published rank order for DAT selectivity is: isopropylcocaine > cocaethylene > cocaine [1]. Cocaine inhibits DAT, SERT, and NET within a narrow concentration range (Ki values of 0.2–0.7 μM), yielding a DAT/SERT ratio of approximately 1.5 [2]. While explicit IC₅₀ values for isopropylcocaine at SERT and NET are not reported in the primary selectivity papers, the consistent observation across two independent research groups that the isopropyl analog surpasses cocaethylene in DAT selectivity provides strong class‑level inference that this compound is the more appropriate choice when a pharmacological tool with reduced serotonergic activity is required.

Transporter Selectivity
Class-level inference
DAT selectivity rank: isopropylcocaine > cocaethylene > cocaine
Reported cleaner dopaminergic signal for isolating DAT-mediated mechanisms
Qualitative rank order; exact DAT/SERT ratio not provided
Transporter Selectivity Dopamine vs Serotonin Cocaine Analog Profiling

Prolonged Local Anesthetic Nerve Block Washout

In a direct comparative study using rat sciatic nerves and dorsal roots in a sucrose gap chamber, isopropylcocaine at medium to high concentrations (0.375–1.875 mM) produced a more prolonged compound action potential (CAP) blockade after washout than either cocaine or lidocaine at matched concentrations [1]. All compounds produced concentration‑dependent and use‑dependent decrements in CAP amplitude. However, the post‑washout recovery was significantly slower for isopropylcocaine and cocaethylene compared to cocaine and lidocaine, indicating a more sustained local anesthetic effect [1]. Patch‑clamp studies on dorsal root ganglion neurons further confirmed a use‑dependent blockade of sodium channels underlying this prolonged action [1].

Prolonged Nerve Block
Head-to-head
More prolonged CAP blockade after washout vs. cocaine and lidocaine
Concentration 0.375–1.875 mM
Supports local anesthetic component research with differentiated washout profile
Rat sciatic nerve; sucrose gap chamber
Local Anesthesia Nerve Impulse Blockade Washout Kinetics

SPE Artifact Formation: Isopropanol vs. Methanol Elution

A critical operational differentiation was documented when a forensic toxicology laboratory switched from liquid‑liquid extraction (LLE) to solid‑phase extraction (SPE) for alkaline drug screening [1]. Benzoylecgonine isopropyl ester (BEIE) was detected as an artifact only when the elution solvent contained methylene chloride/isopropanol/ammonium hydroxide; BEIE was not detected when methanol/ammonium hydroxide was used as the elution solvent [1]. This demonstrates that BEIE forms in situ through transesterification of benzoylecgonine with isopropanol under strongly basic SPE conditions [1]. Consequently, use of BEIE as an internal standard in any assay employing isopropanol‑containing extraction solvents will yield inaccurate quantitation of benzoylecgonine [1].

SPE Artifact Formation
Head-to-head
BEIE detected with isopropanol elution; absent with methanol elution
Artifact liability cautions against BEIE as ISTD in isopropanol-based SPE
GC-MS full scan; postmortem blood
Forensic Toxicology Solid‑Phase Extraction Artifact Identification

Hepatic Transesterification Yield Comparison

Incubation of cocaine hydrochloride with isopropanol in whole human liver homogenates produced measurable concentrations of cocaisopropylene (isopropylcocaine) within 1 hour [1]. In parallel incubations comparing isopropanol and ethanol as co‑substrates, peak concentrations of cocaisopropylene (CI) were approximately 0.1–0.2 times those of cocaethylene (CE) formed from the same liver homogenates [1]. The reaction was completely inhibited by sodium fluoride, confirming enzymatic catalysis [1]. This quantitative difference has forensic implications: when isopropanol is present, CI may appear as a minor cocaine metabolite, but its lower yield relative to CE reduces its utility as a biomarker compared to cocaethylene, unless isopropanol exposure is independently confirmed.

Hepatic Transesterification
Head-to-head
CI peak ≈ 10–20% of cocaethylene yield
Ratio CI/CE 0.1–0.2
Lower hepatic yield requires higher-sensitivity assays for CI detection
Human liver homogenate; inhibited by NaF
Hepatic Metabolism Transesterification Forensic Toxicology

GC-FID Internal Standard: Cost-Effective Synthesis Route

Isopropylcocaine was validated as a structurally related internal standard for the quantitation of cocaine by gas chromatography with flame ionization detection (GC‑FID) [1]. A facile, multi‑gram synthetic route from cocaine via two alternative pathways was described, enabling laboratories to prepare the standard in‑house without dependence on expensive deuterated commercial products [1]. Earlier work had already established that isopropyl benzoylecgonine, formed via on‑column alkylation with dimethylformamide diisopropylacetal, permits accurate quantification of benzoylecgonine in urine by GC [2]. Unlike deuterated analogs (e.g., benzoylecgonine‑d3), which require mass spectrometric detection and cost approximately 10‑ to 100‑fold more per milligram, isopropylcocaine can be used with widely available GC‑FID instrumentation, substantially lowering the barrier to adoption for routine forensic and clinical toxicology laboratories [1].

GC-FID Internal Standard
Supporting evidence
Validated structurally related ISTD; multi-gram synthesis from cocaine
Cost-effective workflow for labs without LC-MS/GC-MS access
Estimated 10–100× lower cost vs. deuterated ISTD
Gas Chromatography Internal Standard Forensic Chemistry

Isopropylcocaine Application Scenarios


DAT-Selective Pharmacological Probe for Behavioral Studies

Isopropylcocaine is the preferred cocaine analog for experimental paradigms requiring DAT‑selective inhibition with minimized serotonergic confounds. Its demonstrated rank‑order selectivity (isopropylcocaine > cocaethylene > cocaine) [1] makes it suitable for rodent locomotor sensitization, drug discrimination, and self‑administration studies where the serotonergic component of cocaine's pharmacology must be experimentally isolated. The 2β‑isopropyl ester scaffold further supports synthesis of 2′‑substituted derivatives with DAT affinities up to 20‑fold greater than cocaine [2], enabling structure‑activity relationship (SAR) campaigns targeting DAT‑specific binding interactions.

Non-Isotopic Internal Standard for GC-FID in Seized Drug Analysis

Forensic chemistry laboratories performing routine cocaine purity analysis by GC‑FID can employ isopropylcocaine as a cost‑effective, structurally related internal standard [1]. The documented multi‑gram synthetic route from cocaine base [1] eliminates dependence on commercial deuterated standards, while the earlier validated on‑column alkylation method using isopropyl benzoylecgonine [2] provides a second, independent analytical framework for laboratories that prefer derivatization‑based approaches. This scenario is particularly relevant for high‑throughput seized‑drug testing programs in resource‑limited settings.

SPE Artifact Identification and Forensic Method Validation

The documented formation of BEIE as an SPE artifact during elution with methylene chloride/isopropanol/ammonium hydroxide — and its absence with methanol/ammonium hydroxide [1] — positions this compound as a critical reference standard for method validation in forensic toxicology laboratories. Procurement of authentic BEIE reference material enables laboratories to: (a) spike control samples to verify that their SPE protocol does not generate in‑situ BEIE; (b) identify and quantify BEIE artifact peaks in casework chromatograms; and (c) definitively exclude BEIE as an endogenous metabolite when isopropanol exposure is not otherwise indicated.

In Vitro Hepatic Transesterification of Cocaine-Alcohol Interactions

The quantitative demonstration that human liver homogenates produce cocaisopropylene at only 10–20% of the cocaethylene yield [1] establishes isopropylcocaine as a necessary analytical standard for studies exploring the structural determinants of hepatic cocaine transesterification. Researchers investigating the substrate specificity of carboxylesterases or designing inhibitors of cocaine‑alcohol transesterification require authentic CI standards to calibrate assays and to compare the enzymatic efficiency of methyl, ethyl, propyl, and isopropyl ester formation within a single experimental system.

Application
Selection Property
Validation Focus
DAT-selective behavioral probe
Reported DAT selectivity rank order
Serotonergic confound minimization in locomotor and discrimination assays
Non-isotopic GC-FID internal standard
Structurally related, cost-effective synthesis route
Linearity and precision in seized-drug purity analysis
SPE artifact method validation
Elution-solvent-dependent artifact formation
Protocol verification to exclude in-situ BEIE generation
Hepatic transesterification studies
Quantitative CI/CE yield ratio
Carboxylesterase substrate specificity calibration
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